5-Propylimidazolidine-2,4-dione
Overview
Description
The compound 5-Propylimidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a core structure in various pharmacologically active compounds. The imidazolidine-2,4-dione moiety is known for its presence in several therapeutic agents, including antidiabetic, anticonvulsant, and antiarrhythmic drugs. The modification of this core structure by introducing different substituents can lead to compounds with diverse biological activities .
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives can be achieved through various methods. A water-mediated, catalyst-free protocol has been developed for the synthesis of functionalized imidazolidine derivatives, which is notable for its simplicity, high yields, and environmentally friendly approach . Another method involves the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Additionally, a two-step synthesis has been described for 5-amino-3-methylimidazolidine-2,4-dione, which can be further reacted to produce triazine derivatives .
Molecular Structure Analysis
Quantum mechanical calculations and spectroscopic studies have been used to analyze the molecular structure of imidazolidine-2,4-dione derivatives. These studies provide insights into the vibrational and electronic properties of the compounds, as well as their stability and reactivity. For instance, 5,5-diphenylimidazolidine-2,4-dione has been studied using DFT calculations, revealing information about its hyperconjugative interactions and charge delocalization . The molecular structure of these compounds can significantly influence their biological activity and pharmacological properties.
Chemical Reactions Analysis
The chemical behavior of imidazolidine-2,4-dione derivatives can be complex, as evidenced by their reactions with various reagents. The presence of substituents on the imidazolidine ring can affect the outcome of these reactions. For example, the reaction of substituted phenyl isocyanates with amino nitriles leads to the formation of substituted ureas, which can undergo further transformations to yield imidazolidine-2,4-diones . The chemical reactivity of these compounds is crucial for their potential as intermediates in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives are influenced by their molecular structure. Spectroscopic techniques such as FT-IR and FT-Raman, along with computational methods, have been employed to study these properties. The analysis of vibrational spectra, molecular electrostatic potential maps, and thermodynamic properties provides a comprehensive understanding of the compounds' behavior. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity and stability of the imidazolidine ring . Additionally, the molecular docking analysis can predict the biological activity of these compounds by identifying potential binding sites and interactions with biological targets .
Scientific Research Applications
Electrochemical and Spectroscopic Applications
Electrochemical Oxidation and Structure-Activity Relationships 5-Propylimidazolidine-2,4-dione derivatives have been studied for their electrochemical behavior using techniques like cyclic voltammetry. These studies help in understanding the oxidation mechanisms and provide insights into structure–activity relationships, which are crucial for comprehending biochemical actions of these compounds (Nosheen et al., 2012).
DNA Binding Studies and Antitumor Activity The interaction of imidazolidine derivatives with DNA has been explored, highlighting their potential in antitumor applications. UV-Vis spectroscopic and cyclic voltammetry studies reveal how structural variations in these compounds affect their binding affinity to DNA, which is critical for designing effective anti-cancer drugs (Shah et al., 2013).
Medicinal Chemistry and Drug Discovery
Antihyperglycemic and Anticancer Potential Research has shown that certain derivatives of 5-Propylimidazolidine-2,4-dione exhibit significant antihyperglycemic action, indicating their potential in treating conditions like diabetes. Additionally, the enantioenriched adducts of these compounds have demonstrated anticancer activities against various cancer cell lines (Gutiérrez-Hernández et al., 2019; Jiao et al., 2016).
Dual Inhibitors in Signaling Pathways for Leukemia Treatment Certain thiazolidine-2,4-dione derivatives have been identified as dual inhibitors of critical signaling pathways, showcasing potential as novel dual signaling pathway inhibitors and anticancer agents, particularly for leukemia treatment (Li et al., 2010).
Antimicrobial Activity and Drug Design 5-Arylidene-thiazolidine-2,4-dione derivatives are noted for their antimicrobial properties, especially against Gram-positive pathogens. These findings are crucial for the synthesis of novel antimicrobial agents and the understanding of structure-activity relationships (Corrêa de Paiva et al., 2018).
Synthetic Applications and Supramolecular Chemistry Glycolurils, analogues of imidazolidine derivatives, find extensive applications in various fields including pharmacology and supramolecular chemistry. Their synthesis and versatile applications have drawn significant attention from researchers (Kravchenko et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-propylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-2-3-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFASJFFCIDWDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340805, DTXSID101293520 | |
Record name | 5-Propylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-5-Propyl-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propylimidazolidine-2,4-dione | |
CAS RN |
110072-98-5, 18227-41-3 | |
Record name | (+)-5-Propyl-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110072-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylhydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18227-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Propylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-5-Propyl-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Propyl-2,4-imidazolidinedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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